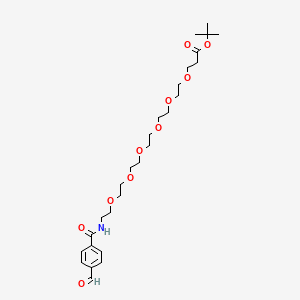

Ald-Ph-PEG6-t-butyl ester

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG6-t-butyl ester involves the reaction of benzaldehyde with polyethylene glycol (PEG) and t-butyl ester. The aldehyde group reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form free acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially involving the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like hydrazine or aminooxy compounds are commonly employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Hydrazones or oximes.

科学的研究の応用

Key Applications

-

Bioconjugation

- Ald-Ph-PEG6-t-butyl ester is extensively used for bioconjugation, which involves linking biomolecules such as proteins and peptides to other chemical entities. The aldehyde group reacts with amine groups on biomolecules to form stable covalent bonds, facilitating the creation of functional bioconjugates essential for therapeutic and diagnostic purposes .

- Drug Delivery Systems

-

Proteolysis-Targeting Chimeras (PROTACs)

- This compound serves as a key building block in the development of PROTACs, which are designed to selectively degrade unwanted proteins within cells. The PEG spacer not only improves solubility but also enhances the pharmacokinetic properties of the resulting conjugates, making them more effective in biological systems .

-

Antibody-Drug Conjugates (ADCs)

- The compound is utilized in the synthesis of ADCs, allowing for controlled release of cytotoxic agents at target sites. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects associated with conventional chemotherapy.

Case Studies

Case Study 1: Drug Delivery Enhancement

A study demonstrated that PEGylation using this compound significantly improved the pharmacokinetic properties of a model drug. The modified drug exhibited increased solubility and reduced immunogenicity, leading to enhanced therapeutic efficacy in vivo.

Case Study 2: Bioconjugate Formation

In another research project, this compound was successfully used to create bioconjugates with therapeutic proteins. The resulting conjugates showed improved stability and bioavailability compared to their non-PEGylated counterparts.

作用機序

The mechanism of action of Ald-Ph-PEG6-t-butyl ester involves its reactive aldehyde group, which readily reacts with hydrazide and aminooxy groups. The t-butyl ester group can be de-protected under acidic conditions to form a free acid, which can further participate in various chemical reactions. The hydrophilic PEG linker increases the compound’s water solubility, making it suitable for biological applications .

類似化合物との比較

Ald-PEG-t-butyl ester: Similar structure but lacks the phenyl group.

Ald-Ph-PEG4-t-butyl ester: Shorter PEG linker.

Ald-Ph-PEG8-t-butyl ester: Longer PEG linker

Uniqueness: Ald-Ph-PEG6-t-butyl ester is unique due to its specific PEG linker length (six ethylene glycol units), which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly useful in applications requiring enhanced solubility and bioavailability .

生物活性

Ald-Ph-PEG6-t-butyl ester is a specialized compound that has garnered attention in the field of bioconjugation and drug development, particularly for its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an aldehyde group and a t-butyl ester moiety, along with a polyethylene glycol (PEG) spacer. Its molecular formula is , with a molecular weight of approximately 541.63 g/mol. The PEG component enhances solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound primarily stems from its ability to facilitate the formation of PROTACs. These innovative therapeutic agents are designed to selectively degrade unwanted proteins within cells. The compound acts as a linker molecule in PROTACs, connecting the target protein to an E3 ubiquitin ligase, thereby promoting ubiquitination and subsequent proteasomal degradation of the target protein .

Key Mechanisms:

- Bioconjugation: The aldehyde group allows for the formation of stable covalent bonds with amine-containing biomolecules, facilitating effective bioconjugation.

- Enhanced Solubility: The PEG spacer improves the solubility and stability of the conjugated biomolecules, aiding in purification and analysis.

- Improved Pharmacokinetics: The longer PEG chain enhances circulation time and efficacy of drugs by reducing immunogenicity and renal clearance .

Applications

This compound has diverse applications in pharmaceutical research and development:

- PROTAC Development: Used as a key building block for synthesizing PROTACs aimed at targeted protein degradation.

- Drug Delivery Systems: Enhances solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy.

- Antibody-Drug Conjugates (ADCs): Serves as a linker to attach cytotoxic agents to monoclonal antibodies for targeted cancer therapy.

Comparative Analysis

This compound can be compared with other similar compounds that incorporate PEG linkers or aldehyde functionalities. Below is a summary table highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ald-Ph-PEG2-t-butyl ester | Shorter PEG chain (PEG2) | More suited for smaller biomolecules |

| Ald-Ph-PEG4-t-butyl ester | Intermediate PEG chain (PEG4) | Balances solubility and reactivity |

| Ald-Ph-C18-t-butyl ester | Longer hydrophobic tail | Affects membrane interactions |

This compound stands out due to its longer PEG chain, which significantly enhances solubility and stability compared to its shorter counterparts while maintaining effective reactivity for bioconjugation.

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

- Targeted Protein Degradation: Research has shown that PROTACs synthesized using this compound effectively degrade specific target proteins in cancer cell lines, leading to reduced cell viability and tumor growth inhibition.

- Drug Delivery Enhancement: In vivo studies indicate that drugs conjugated with this compound exhibit improved pharmacokinetic profiles, resulting in enhanced therapeutic outcomes compared to non-conjugated counterparts .

化学反応の分析

Aldehyde Group Reactivity

The aldehyde moiety (-CHO) enables selective conjugation through nucleophilic addition reactions under mild conditions:

Primary Reactions:

- Hydrazide Conjugation: Forms stable hydrazone linkages with hydrazide-containing molecules at pH 4.5–6.5 .

- Aminooxy Conjugation: Reacts with aminooxy groups to generate oxime bonds, typically catalyzed by aniline derivatives at neutral pH .

- Schiff Base Formation: Reacts with primary amines (e.g., lysine residues) to form imine bonds, which can be stabilized via reduction (e.g., NaBH3CN) .

Reaction Conditions:

| Reaction Type | pH Range | Catalyst/Reagent | Stability |

|---|---|---|---|

| Hydrazone | 4.5–6.5 | None | High |

| Oxime | 6.5–7.5 | Aniline | Moderate |

| Imine | 7.0–8.5 | NaBH3CN | Low |

t-Butyl Ester Deprotection

The t-butyl ester group undergoes acid-catalyzed hydrolysis to yield a free carboxylic acid, enabling further functionalization:

Deprotection Methods:

- HCl (1–3 M): Achieves complete deprotection within 1–2 hours at 25–40°C .

- Trifluoroacetic Acid (TFA): Rapid deprotection (10–30 minutes) under anhydrous conditions .

- Aqueous H3PO4: Environmentally benign alternative with selective cleavage of t-butyl esters without affecting other acid-labile groups .

Kinetic Data:

| Acid | Concentration | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| HCl | 2 M | 90 | 25 | 95 |

| TFA | 50% v/v | 15 | 25 | 98 |

| H3PO4 | 10% w/w | 120 | 60 | 90 |

PEG Spacer Influence on Reactivity

The PEG6 chain modulates reaction efficiency and product stability:

- Solubility Enhancement: Increases aqueous solubility (>50 mg/mL in water) , enabling homogeneous reaction conditions .

- Steric Effects: The 24-atom PEG chain reduces steric hindrance compared to shorter variants (e.g., PEG2), improving conjugation yields with bulky biomolecules .

- pH Stability: Maintains integrity across pH 3–10, avoiding premature degradation during bioconjugation .

Comparative Analysis with Shorter PEG Variants

| Property | PEG2 | PEG4 | PEG6 (This Compound) |

|---|---|---|---|

| Chain Length | 8 atoms | 16 atoms | 24 atoms |

| Solubility (H2O) | 10 mg/mL | 30 mg/mL | 50 mg/mL |

| Conjugation Yield | 65–75% | 75–85% | 85–95% |

| Steric Flexibility | Low | Moderate | High |

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODVDQNRIUQKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。